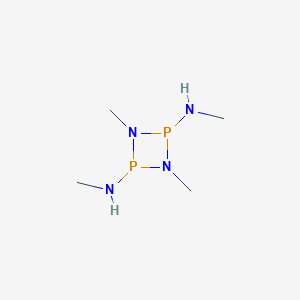
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a chemical compound belonging to the triketone class of herbicides. These compounds are known for their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the bleaching and elimination of weeds, making triketones effective herbicides .
准备方法
The synthesis of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione involves several steps. One common method includes the reaction of 1,3-cyclohexanedione with 4-methylsulfonyl-2-nitrobenzoyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
作用机制
The primary mechanism of action of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is involved in the catabolism of tyrosine, an amino acid essential for the synthesis of plastoquinone and tocopherols in plants . By inhibiting HPPD, the compound disrupts the production of these molecules, leading to the bleaching and death of the plant .
相似化合物的比较
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is similar to other triketone herbicides such as mesotrione, sulcotrione, and tembotrione . These compounds share a common mechanism of action but differ in their chemical structures and specific applications . For example:
Tembotrione: This compound is used in post-emergence weed control and has additional functional groups that enhance its herbicidal activity.
These differences highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
属性
CAS 编号 |
393085-44-4 |
|---|---|
分子式 |
C14H13NO8S |
分子量 |
355.32 g/mol |
IUPAC 名称 |
4-hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13NO8S/c1-24(22,23)7-2-3-8(9(6-7)15(20)21)13(18)12-10(16)4-5-11(17)14(12)19/h2-3,6,11-12,17H,4-5H2,1H3 |
InChI 键 |
GNYXTZOMBGNDRM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCC(C2=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)

![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)




![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)

